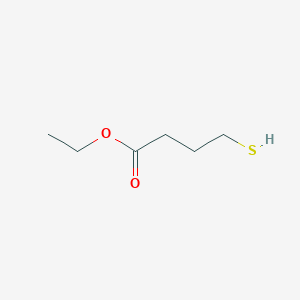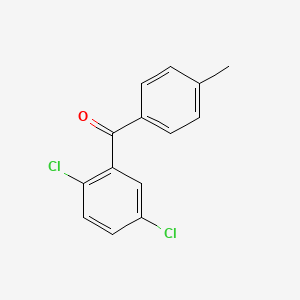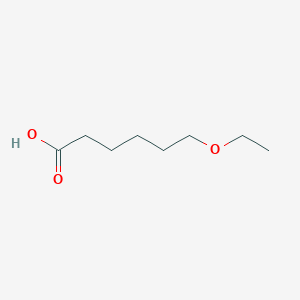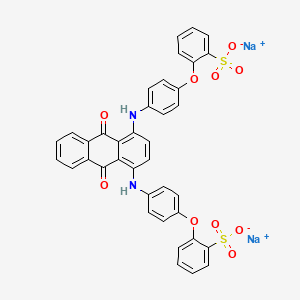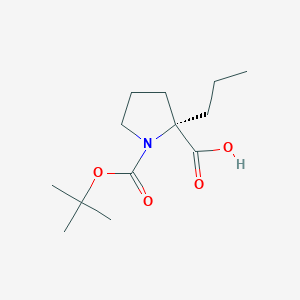
(S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds with a Boc group can be achieved through various methods. One such method involves the use of flow microreactor systems . This method allows for the direct introduction of the Boc group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The Boc group has the formula C5H9O2 . It is a carbamate, which means it contains a carbonyl (C=O) group and an ether (R-O-R’) group . The Boc group is attached to the rest of the molecule through the nitrogen atom of the carbamate .Chemical Reactions Analysis
The Boc group can be removed from a molecule through a process known as deprotection . This process can be achieved at high temperatures using a phosphonium ionic liquid . The ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0 and an average mass of 101.12376 . Its monoisotopic mass is 101.06025 . The Boc group is a type of organyl group .Wissenschaftliche Forschungsanwendungen
Dynamic Kinetic Resolution in Organic Synthesis
(S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid: plays a pivotal role in dynamic kinetic resolution (DKR). The concept of DKR involves selectively converting one enantiomer of a racemic mixture into a single enantiomer while leaving the other enantiomer unchanged. In this case, the compound undergoes intramolecular hydrogen bonding, leading to enantioselective transformations. Researchers have proposed and validated this mechanism using quantitative density functional theoretical calculations based on the Curtin–Hammett principle .
Antibacterial Activities
Derivatives of N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid exhibit enhanced antibacterial properties compared to related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives. These compounds demonstrate promising activity against bacterial strains, making them potential candidates for antimicrobial agents .
Nanoparticle Surface Modification
Functionalized silica nanoparticles (SiO~2~ NPs) have attracted significant attention due to their unique physicochemical characteristics. Researchers have explored the surface modification of SiO2 NPs using (S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid. These modified nanoparticles find applications in advanced catalysis, drug delivery, biomedical contexts, environmental remediation, and wastewater treatment .
Nanotechnology and Polymer Nanomaterials
In nanotechnology, carboxylic acids like (S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid play a crucial role. For instance, they assist in surface modification processes. Researchers have used organic carboxylic acids to modify multi-walled carbon nanotubes (MWCNTs) via ultrasonic radiation, leading to applications in polymer nanomaterial production .
Bioeconomy and Beyond
Silica-based materials, including (S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid , hold promise beyond conventional usage. As we transition toward a bioeconomy, these compounds may find applications in diverse fields, including pharmaceuticals, cosmetics, and more .
Environmental Remediation
Given its abundance and unique properties, silica from various sources has been repurposed for environmental applications. Silica-based materials, including (S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid , can serve as adsorbents, additives to cement, and low-cost reinforced fillers in environmental techniques .
Wirkmechanismus
Zukünftige Richtungen
The use of Boc groups in organic synthesis continues to be a topic of research. For example, methods for the efficient and sustainable synthesis of compounds with Boc groups are being developed . Additionally, the use of Boc groups in the synthesis of N-heterocycles via sulfinimines is being explored .
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVUNRZZXRGUBY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170192 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)-2-propylpyrrolidine-2-carboxylic acid | |
CAS RN |
706806-58-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-propyl-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



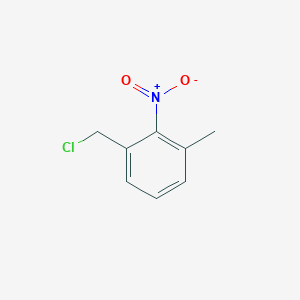

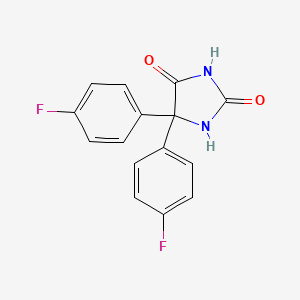
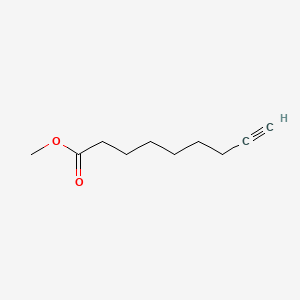
![9-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3056276.png)

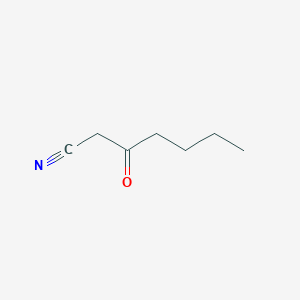
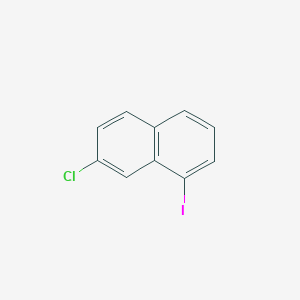
![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)
